5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
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Overview
Description
5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a thiazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole and oxadiazole rings, followed by their coupling with the furan-2-carboxamide moiety. The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
1-Substituted 2,4,6-Trinitrobenzenes: Known for their reactivity and use in various synthetic applications.
Uniqueness
5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is unique due to its combination of a bromine atom, thiazole ring, and oxadiazole ring, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C18H13BrN4O3S |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-bromo-N-[4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrN4O3S/c1-9-3-5-11(6-4-9)15-21-17(26-23-15)14-10(2)20-18(27-14)22-16(24)12-7-8-13(19)25-12/h3-8H,1-2H3,(H,20,22,24) |
InChI Key |
SZEGXHKSAMLVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=C(S3)NC(=O)C4=CC=C(O4)Br)C |
Origin of Product |
United States |
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